molecular formula C16H21ClN6O2 B11525256 6-chloro-N-(4-methoxyphenyl)-N'-[2-(morpholin-4-yl)ethyl]-1,3,5-triazine-2,4-diamine

6-chloro-N-(4-methoxyphenyl)-N'-[2-(morpholin-4-yl)ethyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B11525256
M. Wt: 364.8 g/mol
InChI Key: OCYFBZNMNKPMKD-UHFFFAOYSA-N
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Description

6-Chloro-N2-(4-methoxyphenyl)-N4-[2-(morpholin-4-yl)ethyl]-1,3,5-triazine-2,4-diamine is a synthetic organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N2-(4-methoxyphenyl)-N4-[2-(morpholin-4-yl)ethyl]-1,3,5-triazine-2,4-diamine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.

    Substitution Reactions: The introduction of the 4-methoxyphenyl and morpholin-4-yl groups is achieved through nucleophilic substitution reactions. These reactions are carried out in the presence of suitable solvents and catalysts to ensure high yields and purity.

    Chlorination: The final step involves the chlorination of the triazine ring to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of solvents, catalysts, and reaction conditions to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N2-(4-methoxyphenyl)-N4-[2-(morpholin-4-yl)ethyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazine derivatives.

Scientific Research Applications

6-Chloro-N2-(4-methoxyphenyl)-N4-[2-(morpholin-4-yl)ethyl]-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological molecules provide insights into cellular processes and mechanisms.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anticancer or antimicrobial agent. Preclinical studies focus on its efficacy and safety profiles.

    Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 6-chloro-N2-(4-methoxyphenyl)-N4-[2-(morpholin-4-yl)ethyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-N2-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine: Lacks the morpholin-4-yl group, resulting in different chemical and biological properties.

    N2-(4-Methoxyphenyl)-N4-[2-(morpholin-4-yl)ethyl]-1,3,5-triazine-2,4-diamine:

Uniqueness

The presence of both the 4-methoxyphenyl and morpholin-4-yl groups, along with the chlorine atom, makes 6-chloro-N2-(4-methoxyphenyl)-N4-[2-(morpholin-4-yl)ethyl]-1,3,5-triazine-2,4-diamine unique. This combination of functional groups imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C16H21ClN6O2

Molecular Weight

364.8 g/mol

IUPAC Name

6-chloro-2-N-(4-methoxyphenyl)-4-N-(2-morpholin-4-ylethyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C16H21ClN6O2/c1-24-13-4-2-12(3-5-13)19-16-21-14(17)20-15(22-16)18-6-7-23-8-10-25-11-9-23/h2-5H,6-11H2,1H3,(H2,18,19,20,21,22)

InChI Key

OCYFBZNMNKPMKD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCCN3CCOCC3)Cl

Origin of Product

United States

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